molecular formula C18H20N6O B5289504 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide

Numéro de catalogue: B5289504
Poids moléculaire: 336.4 g/mol
Clé InChI: OYUOHPSTDUBJRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism, which is a unique mechanism of action that makes it different from conventional chemotherapeutic agents.

Mécanisme D'action

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway that produces energy for the cell. This compound binds to two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), and inhibits their activity. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which ultimately results in apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to the tumor. Additionally, this compound has been shown to modulate the immune system by enhancing the activity of natural killer (NK) cells and T cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is its unique mechanism of action, which makes it a promising candidate for combination therapy with other anticancer drugs. This compound has also been shown to have a good safety profile in clinical trials. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce large quantities of the drug. Additionally, this compound has not been extensively studied in combination with other anticancer drugs, and more research is needed to determine its optimal use in combination therapy.

Orientations Futures

There are several future directions for the research on N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide. One of the directions is to study the optimal dose and schedule of this compound in combination with other anticancer drugs. Another direction is to study the efficacy of this compound in different types of cancers, particularly those that are resistant to conventional chemotherapeutic agents. Additionally, more research is needed to understand the molecular mechanisms of this compound and its effects on the immune system. Finally, the development of more efficient synthesis methods for this compound could lead to a wider availability of the drug for clinical use.

Méthodes De Synthèse

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is synthesized by a multi-step process that involves the reaction of 2,2-dimethylpropanoic acid with 4-aminophenol to form an intermediate, which is then reacted with 6-(1H-imidazol-1-yl)-4-pyrimidinamine to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and analytical techniques.

Applications De Recherche Scientifique

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown promising results in various types of cancers, including pancreatic, lung, ovarian, and liver cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional chemotherapeutic agents. It has also been shown to have synergistic effects with other anticancer drugs.

Propriétés

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-18(2,3)17(25)23-14-6-4-13(5-7-14)22-15-10-16(21-11-20-15)24-9-8-19-12-24/h4-12H,1-3H3,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUOHPSTDUBJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.